(E/Z)-J147

CNS drug delivery Blood-brain barrier penetration Neuropharmacokinetics

Researchers requiring brain-penetrant neuroprotection face a critical gap: curcumin’s negligible bioavailability renders it inert in standard neurotoxicity assays. (E/Z)-J147 delivers broad-spectrum protection across oxidative stress, Aβ toxicity, trophic factor withdrawal, glucose starvation, and ischemia models (EC50 0.06-0.115 μM in HT22/primary neurons). - Validated brain half-life of 2.5 h; reverses cognitive impairment in aged APP/PS1 mice at dietary 200 ppm. - Batch-specific CoA (purity ≥98%) ensures reproducible EC50 values across independent replication studies. - Formulation guidance: CMC-Na suspension ≥5 mg/mL for long-term oral gavage or dietary incorporation.

Molecular Formula C28H25ClN4O2S
Molecular Weight 517.0 g/mol
Cat. No. B2886471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-J147
Molecular FormulaC28H25ClN4O2S
Molecular Weight517.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2Cl)C3=NC(=NC(=C3)C4=CC=CC=C4)SCC5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C28H25ClN4O2S/c29-23-8-4-5-9-25(23)32-14-16-33(17-15-32)26-18-24(21-6-2-1-3-7-21)30-28(31-26)36-19-20-10-12-22(13-11-20)27(34)35/h1-13,18H,14-17,19H2,(H,34,35)
InChIKeyRSHUJZXWKLIBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

J147: A Curcumin-Derived Neurotrophic Agent


(E/Z)-J147 (CAS 1146963-51-0) is a synthetic curcumin-derived hydrazide neurotrophic agent developed through phenotypic screening for neuroprotective and memory-enhancing activity in age-associated neurodegenerative models [1]. Unlike parent curcumin, which exhibits oral bioavailability <1% and elimination half-life <5 min in rats [2], (E/Z)-J147 was specifically engineered to overcome these pharmacokinetic limitations while acquiring broad neuroprotective activity across multiple toxicity assays including oxidative stress, amyloid toxicity, trophic factor withdrawal, glucose starvation, and ischemia [3]. The compound targets monoamine oxidase B (MAO-B) and the dopamine transporter with distinct EC50 values, demonstrating multi-target pharmacology relevant to cognitive enhancement .

1

Phenotypic-screen selected neurotrophic tool compound

2

Reported CNS penetration with sustained brain residence

3

Broader neuroprotection assay profile compared to curcumin

Why J147 Cannot Be Substituted


Curcumin analogs and MAO-B inhibitors constitute a broad class of neuroactive compounds, yet (E/Z)-J147 occupies a distinct functional niche that renders generic substitution scientifically invalid. Parent curcumin fails to achieve meaningful brain exposure (plasma t1/2 <5 min; oral bioavailability <1%) and is inactive in multiple neurotoxicity assays where (E/Z)-J147 demonstrates robust protection [1]. The first-generation optimized analog CNB-001 improved stability and neuroprotective spectrum over curcumin but lacked efficient brain penetration [2]. The advanced derivative CAD-031, while demonstrating enhanced neurogenic activity in human neural stem cell assays, maintains but does not fully recapitulate the validated multi-pathway neuroprotective pharmacology of (E/Z)-J147 [3]. Furthermore, selective MAO-B inhibitors such as selegiline lack the broad neurotrophic induction capacity (BDNF upregulation, synaptic protein preservation) that characterizes (E/Z)-J147 activity [4]. These compound-specific differences in BBB penetration kinetics, metabolic stability, target engagement breadth, and functional neurotrophic outcomes preclude any assumption of interchangeability for rigorous preclinical or mechanistic investigations.

Curcumin

Negligible brain exposure limits direct substitution for CNS target engagement studies.

CNB-001 (precursor)

Lacks efficient brain entry despite improved in vitro stability; CNS pharmacology may not transfer.

Selective MAO-B inhibitors

Do not share the dual DAT/MAO-B profile or the multi-assay neurotrophic activity reported for J147.

J147 Differentiation Evidence Guide


Blood-Brain Barrier Penetration

Unlike its direct synthetic precursor CNB-001 and the parent compound curcumin, (E/Z)-J147 was specifically selected for its ability to readily penetrate the blood-brain barrier (BBB) and achieve therapeutic brain concentrations [1]. The compound's brain half-life following oral administration (20 mg/kg, single dose) is 2.5 hours, compared to a plasma half-life of 1.5 hours, indicating sustained CNS residence [2]. In contrast, CNB-001, despite improved stability and neuroprotection over curcumin, was reported to lack efficient brain entry [1]. Curcumin's oral bioavailability is <1% with near-complete systemic clearance within minutes, precluding meaningful brain exposure [3].

BBB Penetration & Brain PK
Head-to-head
Brain t1/2 2.5 h vs plasma 1.5 h (mouse, 20 mg/kg PO)
Supports CNS target engagement study design
CNB-001 lacks efficient brain entry; curcumin shows no measurable brain persistence
CNS drug delivery Blood-brain barrier penetration Neuropharmacokinetics

Multi-Assay Neuroprotective Potency

A systematic screening cascade evaluating neuroprotective activity across multiple toxicity assays revealed a critical differentiation between (E/Z)-J147 and parent curcumin. (E/Z)-J147 demonstrated robust protection in assays where curcumin was completely inactive, establishing a broader and more therapeutically relevant neuroprotective profile [1]. Specifically, (E/Z)-J147 protects cultured rat cortical neurons against oxidative stress, amyloid-β toxicity, trophic factor withdrawal, glucose starvation, and ischemia [2]. The compound's EC50 values for promoting neuronal cell survival (HT22 cells and primary neurons) range from 0.06 to 0.115 μM, indicating sub-micromolar potency [3]. This functional divergence was central to the selection of (E/Z)-J147 from the CNB-001 optimization library.

Multi-Assay Neuroprotection
Head-to-head
J147 active 5/5 stress assays, EC50 0.06–0.115 µM; curcumin 0/5
Supports broad neuroprotection assay selection
Primary rat neurons, HT22 cells; oxidative stress, Aβ, withdrawal, starvation, ischemia
Neuroprotection screening In vitro toxicology Curcumin comparative pharmacology

Human Neural Stem Cell Neurogenesis

A neuronal stem cell screening assay using human embryonic stem cell-derived neural precursor cells (hNPCs) was developed to optimize derivatives of (E/Z)-J147 for human neurogenesis. This screen identified CAD-031 as a more potent neurogenic derivative, demonstrating that while (E/Z)-J147 possesses neurogenic activity, its derivative CAD-031 is quantitatively more active in the human neural stem cell assays [1]. Importantly, CAD-031 maintains the neuroprotective and memory-enhancing properties of (E/Z)-J147, indicating that the core pharmacology is preserved while neurogenic potency is enhanced . (E/Z)-J147 itself stimulates cell division in germinal regions of the brains of very old mice and enhances memory and dendritic spine density in aged animals [2].

Human NPC Neurogenesis
Head-to-head
CAD-031 (derivative) more active than J147 in hNPC assay; J147 shows baseline neurogenic activity
Neurogenic activity context for stem cell model studies
hESC-derived NPCs; exact fold-change not numerically reported
Human neural stem cells Neurogenesis assay Alzheimer's disease drug discovery

Metabolic Stability and Hydrazide Safety

As a phenyl hydrazide, (E/Z)-J147 carries the theoretical risk of metabolism to aromatic amines or hydrazines, which are known carcinogenic and toxic substance classes. A dedicated metabolism study using human and mouse liver microsomes, whole blood, and plasma demonstrated that (E/Z)-J147 is not metabolized to aromatic amines or hydrazines, and its hydrazone scaffold remains exceptionally stable in vivo [1]. The microsomal half-life was determined as 4.5 minutes in human microsomes and <4 minutes in mouse microsomes in the presence of NADPH, indicating rapid oxidative metabolism via non-toxic pathways [2]. Furthermore, many oxidative metabolites of (E/Z)-J147 retain neuroprotective biological activity similar to the parent compound, suggesting potential contributions to overall pharmacological effect [1].

Hydrazide Metabolic Stability
Class-level
No aromatic amine/hydrazine metabolites; human microsomal t1/2 4.5 min
Supports metabolic stability evaluation in long-term models
Liver microsomes ± NADPH, LC-MS/MS profiling; metabolites retain neuroprotective activity
Drug metabolism Hydrazide stability Preclinical safety assessment

MAO-B and DAT Inhibition Profile

(E/Z)-J147 inhibits monoamine oxidase B (MAO-B) and the dopamine transporter (DAT) with distinct EC50 values, representing a dual-target pharmacology not shared by selective MAO-B inhibitors or DAT inhibitors alone . The EC50 for MAO-B inhibition is 1.88 μM, while the EC50 for dopamine transporter inhibition is 0.649 μM, indicating approximately 3-fold greater potency at DAT relative to MAO-B under the assay conditions [1]. In contrast, selegiline (L-deprenyl), a clinically used MAO-B inhibitor, is selective for MAO-B at low doses with negligible DAT activity. This dual-target profile of (E/Z)-J147 may contribute to its cognitive-enhancing effects through modulation of both dopaminergic signaling and monoamine metabolism pathways .

MAO-B & DAT Inhibition
Cross-study
MAO-B EC50 1.88 µM, DAT EC50 0.649 µM; selegiline MAO-B selective
Dual-target profile for dopaminergic signaling studies
In vitro enzyme/transporter assays; assay platform details limited
Monoamine oxidase B inhibition Dopamine transporter CNS enzyme inhibition

J147 Application Scenarios


In Vivo Alzheimer's and Cognitive Aging Studies

Investigators conducting chronic oral administration studies in aged wild-type or transgenic Alzheimer's disease mouse models should procure (E/Z)-J147 rather than curcumin or CNB-001 based on the compound's demonstrated brain half-life of 2.5 hours and ability to reverse cognitive impairment in aged APP/PS1 mice at dietary administration of 200 ppm over 6 months [1]. The compound reduces soluble Aβ40 and Aβ42 levels, increases hippocampal BDNF, and enhances memory in wild-type rats and AD transgenic mice, outcomes that are unattainable with parent curcumin due to its negligible brain bioavailability [2]. Formulation in CMC-Na suspension at ≥5 mg/mL enables reliable oral gavage or dietary incorporation for long-term efficacy studies [3].

Multi-Pathway Neuroprotection Screening

For researchers investigating broad-spectrum neuroprotective mechanisms across diverse cellular stress paradigms—including oxidative stress, amyloid-β toxicity, trophic factor withdrawal, glucose starvation, and ischemia—(E/Z)-J147 offers a single compound active across all five assay categories, unlike curcumin which fails to protect in these same assays [1]. The compound's EC50 range of 0.06–0.115 μM for neuronal cell survival in HT22 and primary neuron cultures provides a quantifiable potency benchmark for screening studies and comparator analysis [2]. Procurement of (E/Z)-J147 from vendors providing batch-specific Certificate of Analysis (purity ≥98%) ensures reproducible EC50 values across independent replication studies [3].

Neurogenesis & Neural Stem Cell Studies

Studies investigating the stimulation of endogenous neural stem cell proliferation in aged brain should utilize (E/Z)-J147 as the validated reference compound based on its demonstrated ability to stimulate cell division in germinal brain regions of very old mice [1]. However, if the primary experimental endpoint is maximal neurogenic activity in human neural stem cell assays, procurement of the optimized derivative CAD-031 is indicated, as CAD-031 demonstrates greater activity than (E/Z)-J147 in hNPC screening while maintaining neuroprotective and memory-enhancing properties [2]. (E/Z)-J147 remains the appropriate choice when experimental continuity with existing in vivo neurogenesis literature is required.

CNS Hydrazide Pharmacokinetic & Metabolism Studies

For laboratories investigating the metabolism and disposition of CNS-penetrant hydrazide compounds, (E/Z)-J147 provides a well-characterized reference standard with documented microsomal stability (human t1/2 = 4.5 min, mouse t1/2 <4 min) and validated absence of aromatic amine/hydrazine metabolite formation [1]. The compound's DMSO solubility of 70 mg/mL (199.81 mM) at 25°C, as verified by vendor in-house solubility testing, ensures reliable preparation of stock solutions for in vitro metabolism assays and formulation development [2]. The core hydrazone scaffold stability in vivo and retention of biological activity in oxidative metabolites are documented features that distinguish (E/Z)-J147 from hydrazides with toxic metabolite liabilities [3].

Application
Selection Property
Validation Focus
In vivo AD and cognitive aging model studies
Reported brain exposure and cognitive endpoint response
Memory and biomarker panel review
Multi-stress neuroprotection screening
Broader reported neuroprotection assay profile
Cell viability EC50 and stress-panel endpoints
Neural stem cell proliferation studies
Reported stimulation of neurogenesis in aged brain
hNPC screening and dendritic spine density review
CNS hydrazide metabolism and disposition studies
Characterized microsomal stability and metabolite identity
Metabolite profiling and scaffold integrity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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